molecular formula C17H18N2O2S2 B2785812 N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide CAS No. 900135-81-1

N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B2785812
CAS No.: 900135-81-1
M. Wt: 346.46
InChI Key: VCOVDDHICWYXCN-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methylsulfonylphenyl group and a carbothioamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Formation of the Carbothioamide Moiety: The carbothioamide group can be introduced by reacting the intermediate compound with thiourea under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the carbothioamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline ring or the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and thiourea derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfonylphenyl)quinoline-2-carboxamide: Similar structure with a carboxamide group instead of a carbothioamide group.

    N-(4-methylsulfonylphenyl)quinoline-3-carboxamide: Similar structure with the carboxamide group at a different position on the quinoline ring.

    N-(4-methylsulfonylphenyl)quinoline-4-carboxamide: Similar structure with the carboxamide group at yet another position on the quinoline ring.

Uniqueness

N-(4-(methylsulfonyl)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-23(20,21)15-10-8-14(9-11-15)18-17(22)19-12-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-11H,4,6,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVDDHICWYXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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